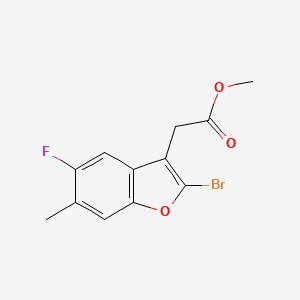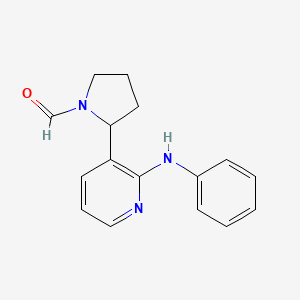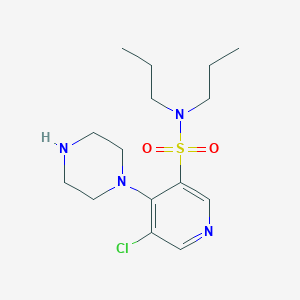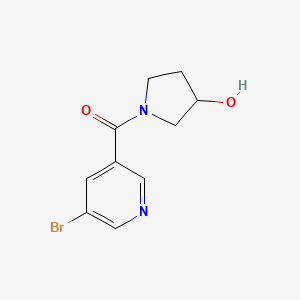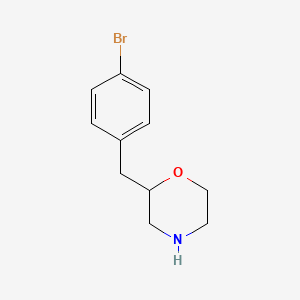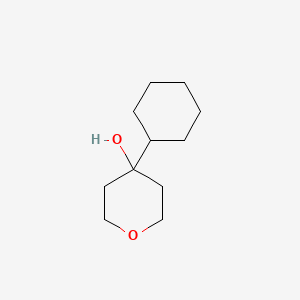
4-Cyclohexyltetrahydro-2H-pyran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H20O2 It is a derivative of tetrahydropyran, featuring a cyclohexyl group attached to the tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyltetrahydro-2H-pyran-4-OL typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst. Common catalysts used for this reaction include platinum or palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to ensure complete hydrogenation of the dihydropyran ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can optimize catalyst selection and reaction parameters for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of cyclohexyl-tetrahydropyranone.
Reduction: Formation of cyclohexyl-tetrahydropyranol derivatives.
Substitution: Formation of cyclohexyl-tetrahydropyran derivatives with various functional groups.
Applications De Recherche Scientifique
4-Cyclohexyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 4-Cyclohexyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the cyclohexyl group.
4-Hydroxy-tetrahydropyran: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but lacks the tetrahydropyran ring.
Uniqueness
4-Cyclohexyltetrahydro-2H-pyran-4-OL is unique due to the combination of the cyclohexyl group and the tetrahydropyran ring. This dual structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4-cyclohexyloxan-4-ol |
InChI |
InChI=1S/C11H20O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h10,12H,1-9H2 |
Clé InChI |
QIJBJXYARILRLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
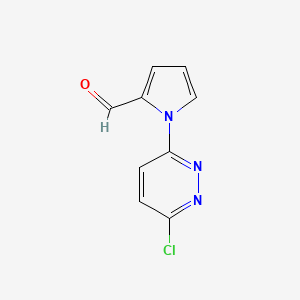
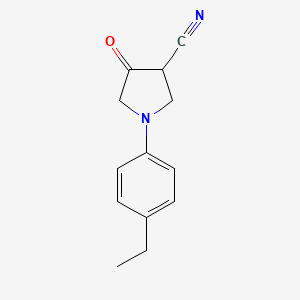
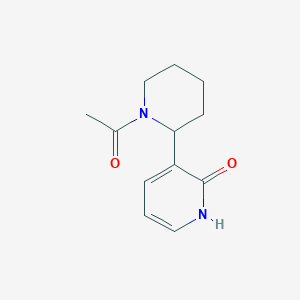
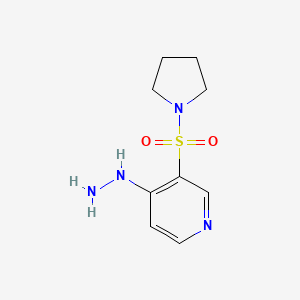
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

